

An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Arsenous Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Arsenous acid*

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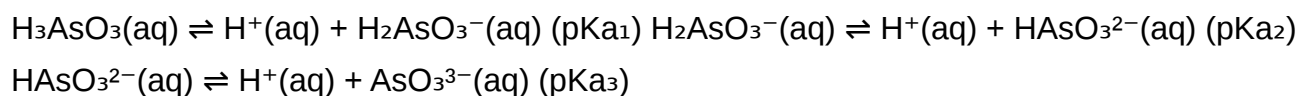
This technical guide provides a comprehensive overview of the thermodynamic properties of aqueous arsenous acid (H_3AsO_3), a compound of significant interest in environmental science, toxicology, and pharmacology. Understanding these properties is crucial for predicting its chemical behavior, speciation, and transport in aqueous environments, which is fundamental for risk assessment, the development of remediation strategies, and the formulation of arsenic-based therapeutics.

Thermodynamic Data of Aqueous Arsenous Acid

The thermodynamic properties of aqueous arsenous acid have been determined through various experimental techniques. The following tables summarize the key quantitative data available in the literature, providing a basis for computational modeling and experimental design.

Table 1: Dissociation Constants of Arsenous Acid (H_3AsO_3)

Arsenous acid is a weak triprotic acid, although in most environmentally and biologically relevant pH ranges, only the first dissociation is significant. The successive dissociation equilibria are as follows:



The dissociation constants (pKa) are crucial for determining the speciation of arsenous acid at a given pH.

Temperature (°C)	pKa ₁	pKa ₂	pKa ₃	Reference
25	9.23	12.13	13.40	[1][2]
50	8.90	-	-	[3]
100	8.25	-	-	[3]
150	7.80	-	-	[3]
200	7.40	-	-	[3]
250	7.21	-	-	[3]
300	7.11	-	-	[3]

Note: The second and third dissociation constants are less well-characterized and are significant only at very high pH values.[4]

Table 2: Standard Molar Thermodynamic Properties of Aqueous Arsenous Acid (H₃AsO₃) at 298.15 K (25 °C) and 1 bar

This table presents the standard Gibbs free energy of formation (ΔG[°]), standard enthalpy of formation (ΔH[°]), and standard entropy (S[°]) for the undissociated aqueous arsenous acid species.

Thermodynamic Property	Value	Units	Reference
ΔG_f°	-639.85 ± 0.5	kJ mol^{-1}	
ΔH_f°	-740.00	kJ mol^{-1}	[4]
S°	203.7	$\text{J K}^{-1} \text{mol}^{-1}$	[4]

Experimental Protocols

The determination of the thermodynamic properties of aqueous arsenous acid requires precise and carefully controlled experimental procedures. Below are detailed methodologies for key experiments.

Determination of Dissociation Constants (pKa) by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of weak acids by monitoring the pH of a solution as a titrant of known concentration is added.

Materials and Equipment:

- Arsenous acid solution of known approximate concentration (e.g., 0.01 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free
- pH meter with a glass electrode and a reference electrode (or a combination electrode)
- Magnetic stirrer and stir bar
- Calibrated burette
- Volumetric flasks and pipettes
- Thermostated water bath
- Inert gas (e.g., nitrogen or argon) for purging

Procedure:

- **Calibration:** Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature.
- **Sample Preparation:** Prepare a solution of arsenous acid of known volume and approximate concentration in a beaker. Dilute with deionized water to ensure the electrode is properly submerged.
- **Inert Atmosphere:** Purge the solution with an inert gas for about 15-20 minutes before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.
- **Titration:**
 - Immerse the pH electrode and the tip of the burette into the arsenous acid solution.
 - Begin stirring the solution gently.
 - Record the initial pH of the solution before adding any titrant.
 - Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
 - After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
 - As the pH begins to change more rapidly, decrease the increment size to accurately capture the equivalence point.
 - Continue the titration well past the equivalence point(s).
- **Data Analysis:**
 - Plot the measured pH versus the volume of NaOH added to obtain the titration curve.
 - The pK_{a1} can be determined from the pH at the half-equivalence point.

- For more accurate determination, calculate the first and second derivatives of the titration curve. The peak of the first derivative plot ($\Delta\text{pH}/\Delta V$ vs. V) or the zero crossing of the second derivative plot ($\Delta^2\text{pH}/\Delta V^2$ vs. V) corresponds to the equivalence point.

Determination of Enthalpy of Dissociation by Flow Calorimetry

Flow calorimetry measures the heat evolved or absorbed during a chemical reaction or mixing process under continuous flow conditions. This method can be used to determine the enthalpy of neutralization, from which the enthalpy of dissociation can be derived.

Materials and Equipment:

- Flow calorimeter with a mixing cell
- High-precision pumps (e.g., syringe or peristaltic pumps)
- Thermostated water bath to control the temperature of the reactants and the calorimeter
- Arsenous acid solution of known concentration
- Sodium hydroxide solution of known concentration
- Data acquisition system

Procedure:

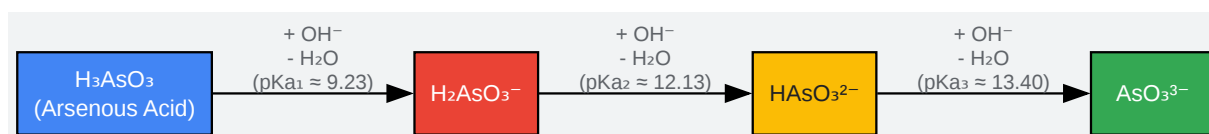
- **System Calibration:** Calibrate the calorimeter by a known chemical reaction with a well-defined enthalpy change (e.g., the neutralization of HCl with NaOH) or by electrical calibration (Joule heating).
- **Reactant Preparation:** Prepare stock solutions of arsenous acid and NaOH of known concentrations.
- **Temperature Equilibration:** Pass the reactant solutions through heat exchangers immersed in a thermostated bath to ensure they are at the desired reaction temperature before mixing.
- **Measurement:**

- Pump the arsenous acid and NaOH solutions at precisely known and constant flow rates into the mixing cell of the calorimeter.
 - The reaction (neutralization) occurs in the mixing cell, generating a heat flow that is measured by the calorimeter's sensors (e.g., thermopiles).
 - Record the heat flow signal until a steady state is reached.
 - Stop the flow of one reactant (e.g., NaOH) while maintaining the flow of the other to measure the heat of dilution of the arsenous acid solution. This is subtracted from the total heat effect.
- Data Analysis:
 - The enthalpy of neutralization (ΔH_{neut}) is calculated from the steady-state heat flow, the flow rates, and the concentrations of the reactants.
 - The enthalpy of dissociation (ΔH_{diss}) of arsenous acid can then be calculated using the following relationship: $\Delta H_{\text{diss}} = \Delta H_{\text{neut}} - \Delta H_{\text{w}}$ where ΔH_{w} is the well-known enthalpy of neutralization of a strong acid with a strong base (enthalpy of formation of water).

Visualizations

Dissociation Pathway of Arsenous Acid

The following diagram illustrates the stepwise dissociation of arsenous acid in an aqueous solution as the pH increases.



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Caption: Stepwise dissociation of arsenous acid in aqueous solution.

This guide provides foundational knowledge and methodologies for researchers and professionals working with aqueous arsenous acid. The presented data and protocols are

essential for accurate modeling of its behavior in various systems and for the development of related technologies.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Arsenous Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083117#thermodynamic-properties-of-aqueous-arsenous-acid]

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